molecular formula C10H9BrFNO B571757 5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one CAS No. 1253792-10-7

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one

Cat. No.: B571757
CAS No.: 1253792-10-7
M. Wt: 258.09
InChI Key: HHGWAFIYZHZTSE-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one is a halogenated isoindolinone derivative. Isoindolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one typically involves the halogenation of isoindolinone derivatives. One common method includes the bromination and fluorination of 3,3-dimethylisoindolin-1-one using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or a fluorinating reagent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while oxidation and reduction can lead to the formation of isoindolinone derivatives with different oxidation states.

Scientific Research Applications

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloro-3,3-dimethylisoindolin-1-one
  • 5-Iodo-7-fluoro-3,3-dimethylisoindolin-1-one
  • 5-Bromo-7-methyl-3,3-dimethylisoindolin-1-one

Uniqueness

5-Bromo-7-fluoro-3,3-dimethylisoindolin-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and potential for forming diverse derivatives. Additionally, the specific substitution pattern on the isoindolinone ring can influence the compound’s biological activity and selectivity towards molecular targets.

Properties

IUPAC Name

5-bromo-7-fluoro-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-10(2)6-3-5(11)4-7(12)8(6)9(14)13-10/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGWAFIYZHZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)F)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187559
Record name 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-10-7
Record name 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253792-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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